

# Deoxyenterocin molecular formula and weight

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Deoxyenterocin*

Cat. No.: *B15602271*

[Get Quote](#)

## Deoxyenterocin: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**Deoxyenterocin**, also known as **5-Deoxyenterocin**, is a polyketide natural product. It is recognized as a co-metabolite of enterocin, a compound with known biological activities. This technical guide provides a summary of the available information on the molecular formula and weight of **deoxyenterocin**. While its bioactivity is reported, specific quantitative data and detailed mechanistic studies are not extensively available in the public domain. This document aims to consolidate the known physicochemical properties and provide standardized experimental frameworks for its potential biological evaluation.

## Physicochemical Properties

The fundamental molecular characteristics of **deoxyenterocin** are summarized below.

| Property          | Value                                                               | Reference           |
|-------------------|---------------------------------------------------------------------|---------------------|
| Molecular Formula | $C_{22}H_{20}O_9$                                                   | <a href="#">[1]</a> |
| Molecular Weight  | 428.4 g/mol                                                         | <a href="#">[1]</a> |
| Alternate Name    | 5-Deoxyenterocin                                                    | <a href="#">[1]</a> |
| Reported Activity | Exhibits activity against Gram-positive and Gram-negative bacteria. | <a href="#">[1]</a> |

## Biological Activity

**Deoxyenterocin** has been noted for its activity against both Gram-positive and Gram-negative bacteria[\[1\]](#). However, specific quantitative data, such as Minimum Inhibitory Concentration (MIC) values against various bacterial strains, are not readily available in published literature. Similarly, detailed studies on its potential antiviral, antioxidant, or cytotoxic activities are limited.

## Experimental Protocols

To assess the biological activities of **deoxyenterocin**, standardized experimental protocols would be employed. Below are detailed methodologies for key assays.

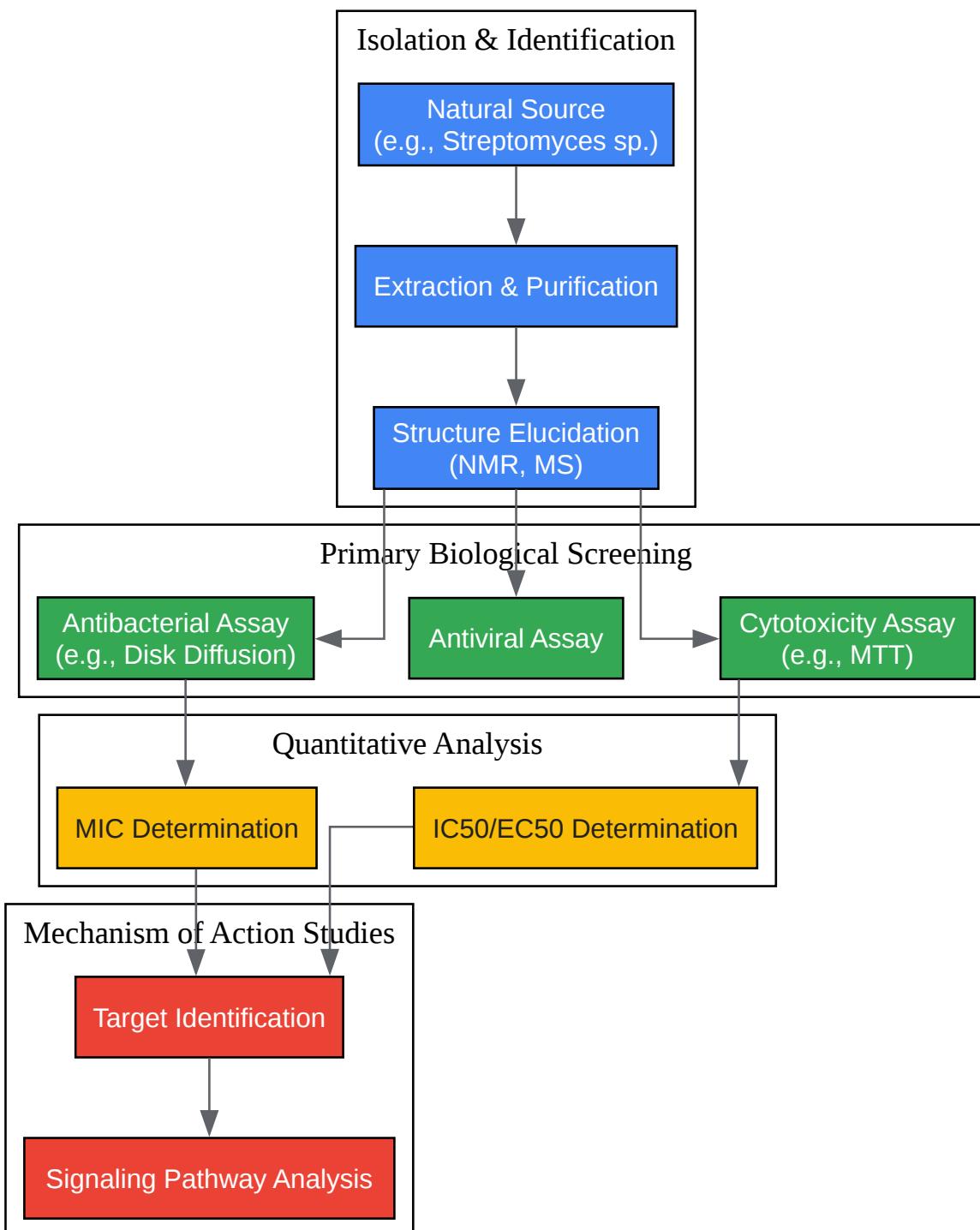
### 1. Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method, a standard procedure for determining the MIC of an antimicrobial agent.

- Materials:
  - Deoxyenterocin** stock solution of known concentration.
  - M Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium.
  - Bacterial strains for testing (e.g., *Staphylococcus aureus*, *Escherichia coli*).
  - Sterile 96-well microtiter plates.

- Spectrophotometer.
- Procedure:
  - Prepare a fresh inoculum of the test bacteria and adjust the turbidity to match a 0.5 McFarland standard.
  - In a 96-well plate, perform serial two-fold dilutions of the **deoxyenterocin** stock solution in MHB to achieve a range of desired concentrations.
  - Add the standardized bacterial inoculum to each well.
  - Include a positive control (bacteria with no compound) and a negative control (broth only).
  - Incubate the plate at the optimal temperature for the specific bacteria (usually 37°C) for 18-24 hours.
  - The MIC is determined as the lowest concentration of **deoxyenterocin** that visibly inhibits bacterial growth, often confirmed by measuring the optical density at 600 nm.

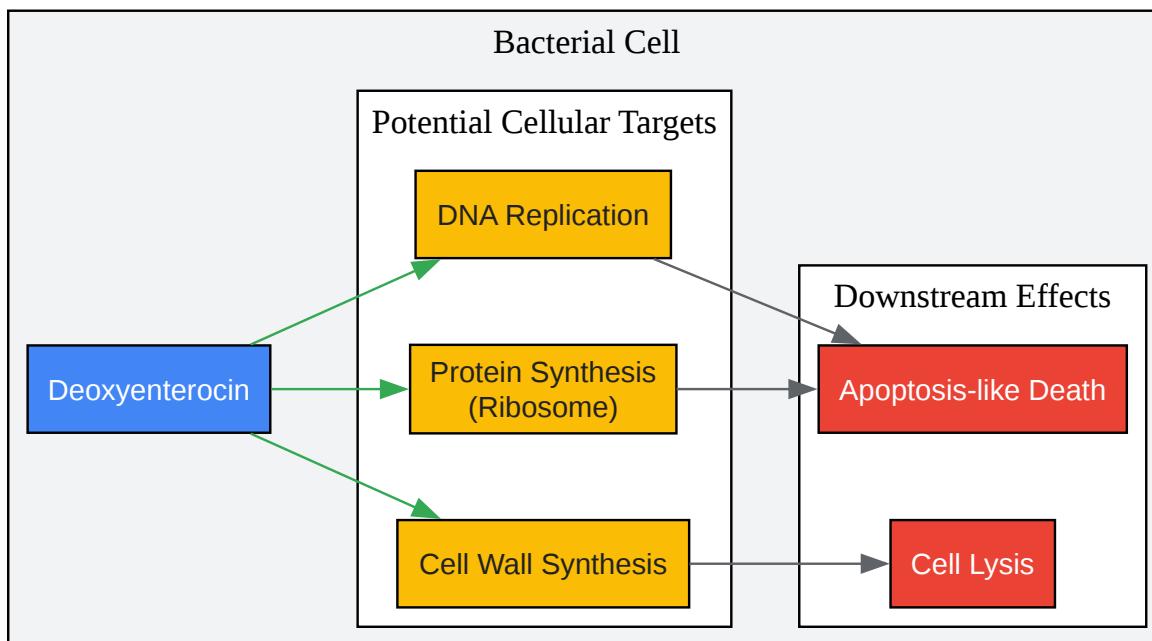
## 2. Cytotoxicity Assessment using MTT Assay


The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity.

- Materials:
  - **Deoxyenterocin** stock solution.
  - Human cell line (e.g., HeLa, HEK293).
  - Complete cell culture medium (e.g., DMEM with 10% FBS).
  - MTT solution (5 mg/mL in PBS).
  - Dimethyl sulfoxide (DMSO).
  - Sterile 96-well cell culture plates.

- Microplate reader.
- Procedure:
  - Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
  - Treat the cells with various concentrations of **deoxyenterocin** and incubate for a specified period (e.g., 24, 48, or 72 hours).
  - After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
  - Solubilize the formazan crystals by adding DMSO to each well.
  - Measure the absorbance at a wavelength of 570 nm using a microplate reader.
  - The percentage of cell viability is calculated relative to untreated control cells, and the IC<sub>50</sub> (half-maximal inhibitory concentration) value can be determined.

## Logical and Experimental Workflow


The following diagram illustrates a general workflow for the initial screening and characterization of a natural product like **deoxyenterocin**.

[Click to download full resolution via product page](#)

General workflow for natural product drug discovery.

## Signaling Pathways

Currently, there is no publicly available information detailing the specific mechanism of action or the cellular signaling pathways modulated by **deoxyenterocin**. For a novel antibacterial compound, a typical investigation into its mechanism of action might explore its effects on key cellular processes in bacteria. The following diagram illustrates a hypothetical signaling pathway that could be investigated.



[Click to download full resolution via product page](#)

Hypothetical bacterial targets for an antimicrobial agent.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [scbt.com](http://scbt.com) [scbt.com]
- To cite this document: BenchChem. [Deoxyenterocin molecular formula and weight]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b15602271#deoxyenterocin-molecular-formula-and-weight>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

**Contact**

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)